D13-9001

Efflux Pump Inhibitor Pharmacokinetics Solubility Optimization

D13-9001 is a potent and selective small-molecule inhibitor of the Resistance-Nodulation-Division (RND) superfamily efflux pumps AcrB and MexB, which are key drivers of multidrug resistance in Gram-negative pathogens such as *Escherichia coli* and *Pseudomonas aeruginosa*. Characterized as a highly soluble quaternary ammonium analogue, D13-9001 binds to the hydrophobic trap within the distal pocket of these transporters to block substrate extrusion, thereby potentiating the activity of co-administered antibiotics like levofloxacin and aztreonam.

Molecular Formula C31H39N11O6S
Molecular Weight 693.8 g/mol
Cat. No. B15567531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD13-9001
Molecular FormulaC31H39N11O6S
Molecular Weight693.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m1/s1
InChIKeyRVJNIKFVEAWLQC-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What is D13-9001: A Potent Broad-Spectrum Efflux Pump Inhibitor for Antibiotic Resistance Research


D13-9001 is a potent and selective small-molecule inhibitor of the Resistance-Nodulation-Division (RND) superfamily efflux pumps AcrB and MexB, which are key drivers of multidrug resistance in Gram-negative pathogens such as *Escherichia coli* and *Pseudomonas aeruginosa* [1]. Characterized as a highly soluble quaternary ammonium analogue, D13-9001 binds to the hydrophobic trap within the distal pocket of these transporters to block substrate extrusion, thereby potentiating the activity of co-administered antibiotics like levofloxacin and aztreonam [2]. Unlike many other efflux pump inhibitors (EPIs), D13-9001 achieves its potent inhibition without distorting the substrate-binding pocket, a feature linked to its unique structural and mechanistic profile [3].

Why D13-9001 Cannot Be Substituted with Common EPIs like PAβN or NMP


Generic substitution of efflux pump inhibitors is scientifically untenable due to profound differences in mechanism, selectivity, and biophysical properties that directly dictate experimental outcomes. For example, while the widely used EPI phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum inhibitor with significant off-target effects and membrane disruption at active concentrations, D13-9001 is a more targeted inhibitor of the AcrB/MexB hydrophobic trap [1]. Critically, in silico analyses reveal that D13-9001 is the only known inhibitor that does not distort the distal pocket of AcrB upon binding, suggesting a distinct and potentially less resistance-prone mechanism compared to PAβN, NMP, or MBX2319 [2]. Furthermore, D13-9001's engineered high aqueous solubility and validated in vivo activity are not class-wide traits, as most EPIs, including PAβN, suffer from poor pharmacokinetic properties or systemic toxicity that preclude in vivo use [3]. These differentiating factors make cross-study comparisons and simple interchange between EPIs scientifically invalid and potentially misleading in research contexts.

Quantitative Differential Evidence for D13-9001 Versus Alternative Efflux Pump Inhibitors


D13-9001's High Aqueous Solubility Enables In Vivo Dosing Unachievable with Earlier Analogues

D13-9001 was specifically engineered as a quaternary ammonium analogue to overcome the poor solubility of its predecessor compounds. This modification resulted in a highly soluble molecule that enabled intravenous infusion, a critical advancement over earlier lead compounds in the series which lacked sufficient aqueous solubility for in vivo studies [1].

Efflux Pump Inhibitor Pharmacokinetics Solubility Optimization

D13-9001 Preserves Binding Pocket Integrity Unlike MBX2319, NMP, and PAβN

Molecular dynamics simulations comparing the interaction of multiple EPIs with the AcrB distal pocket revealed that D13-9001 is the only inhibitor among those tested (including MBX2319, NMP, and PAβN) that does not distort the structure of the substrate-binding pocket [1]. All other inhibitors were found to induce conformational changes that impair proper substrate binding [1].

Efflux Pump Inhibitor Molecular Dynamics AcrB Binding Mechanism

D13-9001 Demonstrates Superior In Vivo Efficacy in a Rat Pneumonia Model

In a rat model of lethal *P. aeruginosa* pneumonia, intravenous co-administration of D13-9001 with aztreonam (AZT) significantly improved survival rates compared to AZT monotherapy [1]. The study demonstrated a dose-dependent survival benefit, with the highest dose group showing 100% survival at day 7, versus 0% survival for the vehicle-treated control group .

In Vivo Efficacy Pseudomonas aeruginosa Pneumonia Model Aztreonam Potentiation

D13-9001 Specifically Targets MexAB-OprM in *P. aeruginosa*, a Defined Resistance Mechanism

D13-9001 has been validated as a specific inhibitor of the MexAB-OprM efflux pump in *P. aeruginosa*. A dedicated study identified that a >150-fold upregulation of the alternative MexMN pump can bypass inhibition by D13-9001, directly demonstrating the compound's high target specificity and the defined genetic context required for its activity [1].

Efflux Pump Inhibitor Pseudomonas aeruginosa MexAB-OprM Antibiotic Resistance

Validated Research Applications for D13-9001 Based on Its Unique Evidence Profile


In Vivo Potentiation of β-Lactam Antibiotics in Gram-Negative Infection Models

For researchers developing therapies against multidrug-resistant Gram-negative infections, D13-9001 is a leading EPI candidate for in vivo combination studies. Its high solubility enabled intravenous administration at doses up to 20 mg/kg in a rat model of *P. aeruginosa* pneumonia, where it transformed a 0% survival rate with aztreonam monotherapy to 100% survival at day 7 [1]. This scenario is specifically enabled by D13-9001's optimized solubility and in vivo activity, characteristics not shared by most other EPIs like PAβN, which are typically restricted to in vitro use due to toxicity or poor pharmacokinetics [2].

Structural and Mechanistic Studies of RND Efflux Pump Inhibition

For structural biologists and computational chemists investigating RND efflux pump mechanisms, D13-9001 is an indispensable tool. It is one of the only inhibitors that has been co-crystallized with AcrB, and molecular dynamics simulations have shown it uniquely binds the hydrophobic trap without distorting the distal pocket [1][2]. This property is critical for high-fidelity structural studies aiming to understand native pump dynamics, as other inhibitors like MBX2319, NMP, and PAβN induce conformational changes that alter the pocket's architecture [1].

Specific Dissection of MexAB-OprM's Role in *P. aeruginosa* Resistance

For microbiologists studying the contribution of specific efflux pumps to antibiotic resistance, D13-9001 offers a defined and selective tool. Unlike broad-spectrum EPIs such as PAβN, D13-9001 specifically targets the MexAB-OprM pump in *P. aeruginosa*. Its use can isolate the contribution of this major pump, as its activity is abrogated by a >150-fold upregulation of the alternative MexMN pump, providing a clear genetic control [1]. This specificity allows for cleaner interpretation of results when studying resistance mechanisms in this pathogen.

In Vitro Antibiotic Potentiation Assays Against E. coli and P. aeruginosa

For routine in vitro antimicrobial susceptibility testing (AST), D13-9001 is a reliable and well-characterized potentiator for restoring fluoroquinolone and β-lactam activity. It exhibits defined equilibrium dissociation constants (KD) of 1.15 µM for *E. coli* AcrB and 3.57 µM for *P. aeruginosa* MexB, enabling predictable, concentration-dependent potentiation of partner antibiotics like levofloxacin and aztreonam [1]. This quantitative baseline allows researchers to benchmark the compound's performance in their own assay systems.

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